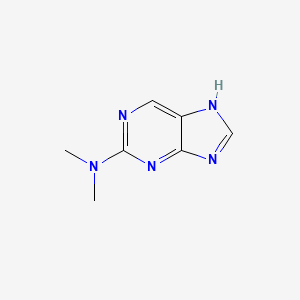

N,N-dimethyl-7H-purin-2-amine

説明

Historical Context and Discovery within Purine (B94841) Chemistry

The history of purine chemistry is a rich narrative that began in the 19th century, with Emil Fischer's pioneering work that led to the synthesis of purine itself in 1898 and the elucidation of the structures of naturally occurring purines like adenine (B156593) and guanine. This foundational work opened the door to the chemical synthesis of a vast array of purine derivatives.

Following the discovery of the core purine structure, the 20th century saw an explosion in the synthesis of modified purines. This was driven by the recognition of the central role of purines in nucleic acids (DNA and RNA) and as components of essential biomolecules like ATP and coenzyme A. ontosight.ai Scientists began to systematically modify the purine scaffold to understand structure-activity relationships and to create compounds with novel biological properties. The synthesis of various N-alkylated purines became a significant area of focus. nih.gov

The discovery of N,N-dimethyl-7H-purin-2-amine is part of this broader scientific endeavor to create and characterize synthetic purine analogs. While a specific date for its first synthesis is not prominently documented, its existence stems from established synthetic methodologies developed over decades of purine chemistry research. The creation of such compounds is often driven by the search for new plant growth regulators, kinase inhibitors, or other biologically active molecules. ekb.eg The regioselective substitution at various positions on the purine ring, including the N7 position, remains an active area of chemical research to generate novel compounds for biological evaluation. nih.gov

Nomenclature and Chemical Classification of this compound

The precise naming and classification of a chemical compound are essential for unambiguous scientific communication.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . This name precisely describes its molecular structure:

Purin : Indicates the core bicyclic heterocycle composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system.

-2-amine : Specifies an amine group (-NH₂) attached to the C2 position of the purine ring.

N,N-dimethyl- : Denotes that two methyl groups are attached to the nitrogen atom of the amine group.

7H- : Indicates that the hydrogen atom in the imidazole part of the purine ring is located on the nitrogen at position 7. This distinguishes it from other tautomers, such as the 9H form.

While less common in formal literature, synonyms can be encountered. These are often generated based on different but valid naming rules or as shorthand in databases.

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Common Synonym | N2,N2-Dimethyl-7H-purin-2-amine |

| CAS Name | This compound |

This table presents the systematic IUPAC name and common synonyms for the compound.

This compound is classified as a substituted purine derivative. ontosight.ai Purines are a class of nitrogen-containing heterocyclic aromatic organic compounds. ontosight.ai They consist of a pyrimidine ring fused to an imidazole ring.

This specific compound is a synthetic derivative because it features modifications not typically found in the common naturally occurring purines (adenine and guanine). These modifications include the dimethylamino group at the C2 position. It belongs to the broader family of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their ring(s). bldpharm.com

| Property | Value |

| Molecular Formula | C₇H₉N₅ |

| Molecular Weight | 163.18 g/mol |

| Classification | Purine Derivative, Heterocycle |

| CAS Number | 37432-21-6 |

This table outlines the key chemical properties and classification of this compound. smolecule.comlookchem.com

Significance and Role in Biological Systems

The significance of this compound in biological systems is understood through its relationship to natural purines and its potential to interact with the cellular machinery that processes them.

Natural purines are fundamental to life, forming the building blocks of DNA and RNA and playing key roles in cellular energy (ATP) and signaling (cAMP, cGMP). Purine metabolism involves complex pathways for both their synthesis and degradation. Synthetic purine derivatives are not typically involved in these core metabolic pathways as substrates but are of significant interest as potential modulators or inhibitors of the enzymes within them. ekb.eg

For example, many purine analogs have been investigated as inhibitors of protein kinases, enzymes that are crucial for cell signaling and regulation. The inhibition of specific kinases is a major strategy in the development of treatments for diseases like cancer. ontosight.ai While direct metabolic studies on this compound are not widely published, its structural similarity to known kinase inhibitors suggests its potential utility as a research tool or a scaffold for developing such agents. smolecule.com Researchers use libraries of diverse purine derivatives to screen for activity against various biological targets.

A nucleobase analog is a molecule that is structurally similar to the natural nucleobases (adenine, guanine, cytosine, thymine, and uracil). Because of this similarity, they can be recognized by and interact with enzymes and cellular receptors that normally bind natural nucleobases. This makes them highly valuable in medicinal chemistry. core.ac.uk

This compound is an analog of the purine nucleobases adenine and guanine. Its structural modifications—the dimethylamino group and the specific 7H tautomeric form—are designed to confer unique chemical properties and biological activities. acs.org The exploration of such analogs is a cornerstone of drug discovery. solubilityofthings.com By systematically altering the structure of the purine core, scientists aim to create molecules with specific effects, such as antiviral or anticancer activity. smolecule.comcore.ac.uk These analogs can function by being incorporated into DNA or RNA, leading to chain termination, or by blocking the active sites of enzymes essential for pathogen replication or cancer cell growth. core.ac.uk Therefore, this compound serves as a representative compound within the vast library of synthetic nucleobase analogs being investigated for their therapeutic potential. solubilityofthings.com

Overview of Research Trajectories and Current Academic Interest

The academic interest in this compound is primarily understood through the extensive research conducted on its derivatives, which are being explored for various therapeutic applications. The research trajectories largely focus on modifying the purine scaffold to create potent and selective inhibitors of specific enzymes, particularly protein kinases. rsc.orgnih.govnih.gov

A major research trajectory for 2-aminopurine (B61359) derivatives is the development of inhibitors for NIMA-related kinase 2 (Nek2). nih.govnih.gov Nek2 is a protein kinase that plays a critical role in cell cycle regulation, and its overexpression is observed in several types of cancer. nih.govnih.govresearchgate.net Consequently, inhibiting Nek2 is a promising strategy for cancer therapy. Studies have shown that modifying the 2-amino group of the purine ring with various substituents can lead to compounds that selectively inhibit Nek2. nih.gov For instance, a library of 6-cyclohexylmethoxy-2-arylaminopurines was synthesized and tested for kinase inhibition, revealing that specific substitutions on the 2-arylamino ring could achieve discrimination between Nek2 and other kinases like CDK2. nih.gov

The specific tautomeric form of the purine ring is crucial for the activity of these inhibitors. A study on ethynyl-purine isomers demonstrated that the N7-methyl isomer of a purin-2-amine derivative was five times more reactive than the corresponding N9-methyl isomer in a model system for irreversible Nek2 inhibition. nih.govresearchgate.net This enhanced reactivity was attributed to a "buttressing effect" where the N7-methyl group causes a structural distortion that makes the inhibitor more effective. nih.govresearchgate.net This finding underscores the importance of the 7H-purine structure, as seen in this compound, for designing reactive and potentially more effective enzyme inhibitors.

Current academic interest in this compound is centered on its use as a precursor or building block in medicinal chemistry. rsc.orglookchem.com Researchers utilize this and similar simple purines to synthesize libraries of more complex derivatives for screening against various biological targets. nih.govnih.gov The goal is to develop novel drugs for a range of diseases, including cancer, viral infections, and inflammatory conditions. rsc.org

Research Findings on Related 2-Aminopurine Derivatives

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,N-dimethyl-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12(2)7-8-3-5-6(11-7)10-4-9-5/h3-4H,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJVBCCMZKYRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2C(=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401832 | |

| Record name | N,N-dimethyl-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37432-21-6 | |

| Record name | 37432-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dimethyl-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dimethyl 7h Purin 2 Amine and Its Analogs

Rational Design Principles for Purine (B94841) Synthesis

Rational drug design plays a pivotal role in the synthesis of purine analogs by guiding the creation of molecules with specific properties. mdpi.com This approach leverages an understanding of the target's structure and mechanism to design compounds with enhanced efficacy and selectivity. researchgate.netnih.gov

Controlling the position of functional groups on the purine ring is a significant challenge in purine synthesis. numberanalytics.com Regioselective functionalization allows for the precise placement of substituents to optimize interactions with biological targets. One notable strategy involves the use of organometallic intermediates. For instance, a regioselective trifunctionalization of the purine scaffold has been achieved at positions 8, 6, and 2 using zinc and magnesium intermediates. nih.govacs.orgfigshare.com This method starts with a 6-chloro-2-trimethylsilyl (TMS)-purine derivative and employs direct zincation or an iodine-magnesium exchange to introduce different functional groups sequentially. nih.govacs.orgfigshare.com

Another key aspect is the selective functionalization of C-H and N-H bonds. rsc.org Recent advances have focused on transition metal-catalyzed cross-coupling reactions to achieve high regioselectivity. numberanalytics.com For example, a new method for the direct regioselective introduction of tert-alkyl groups at the N7 position of 6-substituted purines has been developed, expanding the scope of available modifications. acs.org

Table 1: Regioselective Functionalization Strategies

| Strategy | Positions Functionalized | Reagents/Intermediates | Reference |

| Organometallic Intermediates | 8, 6, and 2 | Zn and Mg intermediates, TMPZnCl·LiCl, iPrMgCl | nih.govacs.orgfigshare.com |

| Direct N7-Alkylation | N7 | tert-alkyl groups | acs.org |

| C-H and N-H Functionalization | C2–H, C6–H, C8–H, N7–H, N9–H | Transition metal catalysts | numberanalytics.comrsc.org |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of purine analogs. numberanalytics.com Controlling the stereochemistry of substituents on the purine ring can significantly impact the molecule's interaction with its target. numberanalytics.com

The synthesis of purine conjugates with amino acids highlights the importance of stereochemistry. Methods have been developed to create N-(purin-6-yl)dipeptides, where the stereochemical integrity of the amino acid is maintained throughout the synthesis. researchgate.net This is often confirmed using techniques like reversed-phase HPLC with a chiral stationary phase to ensure the absence of racemization. researchgate.net

In the context of carbocyclic nucleoside analogs, the stereochemistry of cyclization reactions is crucial. For example, the free-radical cyclization of an adenine-substituted 1,6-heptadiene (B165252) results in a product where all three substituents are in a cis configuration. acs.org The precise stereochemistry is often determined using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. acs.org

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the purine ring from simpler, acyclic precursors. numberanalytics.comegyankosh.ac.in This approach offers great flexibility in introducing a wide variety of substituents onto the purine scaffold. frontiersin.org

The construction of the purine ring can be efficiently achieved by building upon an imidazole (B134444) core. plos.orgnih.govrsc.org This method is particularly useful for synthesizing N-7-substituted purines. mdpi.com The synthesis often begins with a commercially available 4-nitroimidazole, which can be modified through reactions like the Vicarious Nucleophilic Substitution of Hydrogen (VNS). mdpi.com The resulting imidazole derivatives, such as 4-aminoimidazole-5-carbaldehyde oximes or 4-amino-5-aminomethyl-imidazoles, can then be cyclized to form the final purine product. mdpi.com This approach allows for the direct synthesis of purines that may be difficult to obtain through other methods. mdpi.com

For instance, the reaction of 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), an intermediate in both histidine and purine biosynthesis, is a key step in the de novo pathway. plos.orgnih.gov In a chemical synthesis context, amino imidazole carbonitrile derivatives can be used as building blocks for the preparation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones by reacting them with a simple C-1 donor like formic acid. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials react in a single step to form a complex product. researchgate.netresearchgate.net MCRs are considered a sustainable and atom-economical approach to synthesizing diverse molecular scaffolds. researchgate.net The synthesis of purines and their precursors has been successfully achieved using MCRs, sometimes even in aqueous conditions. acs.org

One example involves the three-component reaction of aminomalononitrile, urea, and α-amino acid methyl esters to synthesize C(8)-substituted purine derivatives. nih.gov This method avoids the use of transition-metal catalysis and harsh reagents often required in traditional cross-coupling reactions. nih.gov Another approach utilizes the reaction of 2,3-diaminomaleonitrile with isocyanates and aldehydes to produce 7H-purin-8(9H)-one derivatives. rsc.org

Table 2: Examples of Multi-component Reactions for Purine Synthesis

| Starting Materials | Product Type | Reference |

| Aminomalononitrile, Urea, α-Amino Acid Methyl Esters | C(8)-Substituted Purines | nih.gov |

| Diaminomaleonitrile, Isocyanates, Aldehydes | 7H-purin-8(9H)-one Derivatives | rsc.org |

| 2-Aminoimidazole-4-carbonitrile, α-Hydroxyaldehydes | Purine Nucleotide Precursors | acs.org |

Modifications of Pre-existing Purine Scaffolds

Modifying an existing purine ring is a common and effective strategy for generating analogs like N,N-dimethyl-7H-purin-2-amine. This approach often involves reactions such as nucleophilic substitution, alkylation, and cross-coupling.

The synthesis of this compound can be conceptualized from readily available purine starting materials. For instance, a related compound, 2-fluoro-N,N-dimethyl-7H-purin-6-amine, is synthesized starting from a purine derivative, followed by fluorination and methylation steps. A similar logic can be applied, where a suitable aminopurine is dimethylated. The methylation of nitrogen atoms in the purine ring is typically achieved using reagents like dimethyl sulfate (B86663) or methyl iodide under basic conditions. researchgate.net

Furthermore, 6-chloropurine (B14466) is a versatile starting material that can undergo various modifications. acs.orgrsc.org For example, reacting 6-chloropurine derivatives with different amines can lead to the synthesis of N-substituted purines. rsc.org The synthesis of N-(purin-6-yl)dipeptides has been achieved through the nucleophilic substitution of the chlorine atom in 6-chloropurine derivatives. researchgate.net

Amination Reactions at the C-2 Position of Purine

Direct amination at the C-2 position of a purine ring is a key strategy for the synthesis of 2-aminopurine (B61359) derivatives. The introduction of an amino group at this position can lead to compounds with significant biological relevance. iosrphr.org One common approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the C-2 position. For instance, 2-amino-6-chloropurine (B14584) can undergo amination with various amines to introduce substituents at the C-2 position. iosrphr.org The reaction conditions for such aminations often require elevated temperatures and the use of a base in a suitable solvent like n-butanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). iosrphr.org

In a specific example, the synthesis of 9-methyl-6-(piperidin-1-yl)-9H-purin-2-amine was achieved by reacting 2-amino-6-chloropurine with piperidine (B6355638) in the presence of potassium carbonate in refluxing n-butanol. iosrphr.orgheteroletters.org This was followed by N9-methylation. iosrphr.org

The reactivity of the C-2 position towards amination can be influenced by the substituents at other positions of the purine ring. For example, the presence of an additional amine function at C-2 necessitates milder reaction conditions to avoid issues with regioselectivity. heteroletters.org

N-Alkylation and N,N-dimethylation Strategies

N-alkylation and N,N-dimethylation are crucial steps in the synthesis of this compound and its analogs, allowing for the introduction of methyl groups onto the nitrogen atoms of the purine core or the exocyclic amino group.

Selective methylation of amine groups in the purine scaffold is essential to achieve the desired substitution pattern. Traditional methods for N-alkylation often utilize alkyl halides or dimethyl sulfate. nih.gov However, these reagents can be toxic and may lead to over-alkylation, reducing selectivity. nih.gov

More contemporary and environmentally benign methods for N-methylation have been developed. One such method employs dimethyl carbonate (DMC) as a methylating agent. nih.gov This approach is considered greener as the byproducts are methanol (B129727) and carbon dioxide. nih.gov The use of catalysts, such as bimetallic nanoparticles, can enhance the efficiency and selectivity of N-methylation with DMC. nih.gov

For the synthesis of this compound, methylation can be performed on a suitable precursor. For instance, starting from a 2-aminopurine derivative, selective methylation of the exocyclic amino group would be required. This can be a challenging step, as the nitrogen atoms within the purine ring can also undergo alkylation. smolecule.com The regioselectivity of alkylation (e.g., at N7 vs. N9) is a well-documented challenge in purine chemistry and can be influenced by the substituents on the purine ring and the reaction conditions. heteroletters.orgcas.cz

A study on the alkylation of 2-amino-6-chloropurine showed that methylation can result in a mixture of N7 and N9 isomers. heteroletters.org The use of a phase-transfer catalyst like tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) in dichloromethane (B109758) has been reported for N9-alkylation, offering a faster reaction and easier workup. iosrphr.orgheteroletters.org

Halogenation and Subsequent Nucleophilic Substitution

A common and versatile strategy for introducing the dimethylamino group at the C-2 position involves a two-step process: halogenation of the purine ring at C-2, followed by nucleophilic aromatic substitution (SNAr) with dimethylamine (B145610).

The starting material for this approach is often a purine derivative that can be selectively halogenated at the C-2 position. For example, 2,6-dichloropurine (B15474) can be used as a starting material. rsc.org The chlorine atom at the C-2 position is then displaced by dimethylamine. The relative reactivity of the C-2 and C-6 positions towards nucleophilic substitution can be controlled by the reaction conditions and the nature of the nucleophile.

Alternatively, a purine with a hydroxyl or other functional group at C-2 can be converted to a halogenated intermediate. For instance, treatment of a 2-hydroxypurine (B1214463) derivative with a halogenating agent like phosphorus oxychloride (POCl₃) can yield the corresponding 2-chloropurine. This intermediate can then react with dimethylamine to afford the desired this compound.

Recent research has also explored metal-free C-arylation and SNAr reactions of halopurines, which could be adapted for the introduction of various substituents, including amino groups. jst.go.jp

Advanced Synthetic Techniques and Optimization

To improve the efficiency, selectivity, and environmental footprint of synthesizing this compound, advanced techniques such as microwave-assisted synthesis and the application of green chemistry principles are being increasingly employed. numberanalytics.com

Microwave-Assisted Synthesis in Purine Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.nettandfonline.com This technique utilizes the ability of certain substances to convert electromagnetic radiation into heat, thereby accelerating chemical reactions. researchgate.net

In purine chemistry, microwave-assisted synthesis has been successfully applied to various reactions, including N-alkylation, amination, and the formation of the purine ring itself. researchgate.netrsc.orgacs.org For example, microwave heating has been used to synthesize N-alkylated purine derivatives via the Mitsunobu reaction. rsc.org It has also been employed in the synthesis of 6-methoxy-5,6-dihydro-5-azapurines, demonstrating its utility in constructing purine-like scaffolds. acs.org The use of microwave irradiation can be particularly beneficial for reactions that are sluggish under conventional heating, such as the coupling of sterically hindered substrates. beilstein-journals.org

The following table summarizes examples of microwave-assisted reactions in purine and related heterocyclic chemistry, highlighting the significant rate enhancements achieved.

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield (%) | Reference |

| Synthesis of quinoline (B57606) derivatives | 7-10 h | 1.5-2.5 h | 85-91 (conv.), 87-93 (MW) | tandfonline.com |

| Synthesis of pyrazolo[1,5-a]pyrimidines | 20 min at 180°C | 2 min | 70-76 (conv.), 88-93 (MW) | tandfonline.com |

| Synthesis of N-alkylated 2-pyridones | 180 min | 15 min | 65-77 (conv.), 81-94 (MW) | beilstein-journals.org |

This table showcases the general advantages of microwave-assisted synthesis in heterocyclic chemistry, which are applicable to the synthesis of purine derivatives.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. researchgate.net

In the context of this compound synthesis, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. rsc.orgresearchgate.net

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste. numberanalytics.com The use of reusable heterogeneous catalysts is particularly advantageous. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce energy consumption. researchgate.net

An example of a greener approach is the use of dimethyl carbonate (DMC) for methylation, which is a less toxic alternative to traditional methylating agents like methyl iodide and dimethyl sulfate. nih.gov Furthermore, catalyst- and solvent-free reaction conditions, often facilitated by microwave irradiation, represent a significant step towards more sustainable chemical synthesis. beilstein-journals.orgrsc.org The synthesis of C6-azolyl purine nucleosides has been achieved under solvent- and catalyst-free conditions, providing an environmentally friendly method that could be adapted for other purine syntheses. rsc.org

Molecular Interactions and Biological Activities of N,n Dimethyl 7h Purin 2 Amine

Mechanisms of Biological Action

The biological activities of N,N-dimethyl-7H-purin-2-amine and its related analogs are primarily rooted in their ability to inhibit key enzymes involved in critical cellular processes. By blocking the active sites of these enzymes, these compounds can disrupt pathways essential for cell proliferation, survival, and pathogenesis, making them valuable subjects of study in medicinal chemistry.

Enzyme Inhibition Studies

Research into purine (B94841) derivatives has revealed a broad spectrum of enzyme inhibitory activities. While studies focusing specifically on this compound are limited for certain targets, the broader class of 2-aminopurines and their isosteres have been extensively evaluated, providing significant insights into the potential activities of this chemical scaffold.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, playing a crucial role in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. ontosight.ai Its inhibition leads to cell lysis, making it a prime target for novel antitubercular drugs. ontosight.ai

While direct studies on this compound were not found in the reviewed literature, related purine derivatives have been investigated. For instance, a computational study identified a purin-6-yl derivative, (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purin-6-yl)amino)phenyl)acrylamide), as a potential DprE1 inhibitor through in-silico screening. dntb.gov.uaresearchgate.net Another related compound, 2-fluoro-N,N-dimethyl-7H-purin-6-amine, has also been noted for its potential to inhibit DprE1. smolecule.com These findings suggest that the purine scaffold, including derivatives with dimethylamino groups, can be adapted to target DprE1, although research has more prominently focused on other chemical classes like benzothiazinones and thiophene-arylamides. nih.govnih.gov

Cyclin-dependent kinases (CDKs) are serine-threonine kinases that regulate the cell cycle and are frequently overactive in cancer cells, making them significant targets for anticancer therapies. nih.govfrontiersin.org The 2-aminopurine (B61359) scaffold is a well-established framework for the development of potent CDK inhibitors. nih.govnih.govresearchgate.net

A study focused on designing 2-aminopurine derivatives for CDK2 inhibition identified compound 11l as a highly potent inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 19 nM. nih.govfrontiersin.orgresearchgate.net This compound demonstrated significant potential against triple-negative breast cancer cells. nih.govfrontiersin.org Another study exploring selectivity between Nek2 and CDK2 kinases identified 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide , a derivative containing the N,N-dimethyl moiety, as an inhibitor of CDK2 with an IC₅₀ of 7.0 µM. nih.gov These studies underscore that the 2-aminopurine skeleton is a highly effective pharmacophore for CDK inhibition. nih.govfrontiersin.orgnih.gov

Table 1: CDK2 Inhibition by 2-Aminopurine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 11l | CDK2 | 0.019 | nih.govfrontiersin.org |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | CDK2 | 7.0 | nih.gov |

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin compaction and repression of gene transcription. bmglabtech.comwikipedia.org HDAC inhibitors can reverse this effect, reactivating tumor suppressor genes, and are a validated class of anticancer agents. wikipedia.org

The purine scaffold has been successfully utilized as a "cap" group in the design of novel HDAC inhibitors. acs.org In a study developing purine-based hydroxamic acid derivatives, compound 10o was identified as a potent inhibitor of class I and class IIb HDACs. acs.org This compound exhibited significant antiproliferative effects across various human tumor cell lines, demonstrating that purine-based structures can effectively target this class of epigenetic-modifying enzymes. acs.org

Table 2: HDAC Inhibition by a Purine-Based Derivative

| Compound | Target Enzyme Class | Activity | Reference |

|---|---|---|---|

| Compound 10o | Class I and IIb HDACs | Potent Inhibitor | acs.org |

Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are two crucial enzymes in the folate metabolic pathway, which is responsible for the synthesis of nucleotides required for DNA replication. nih.govnih.gov Dual inhibition of both enzymes is a well-established strategy in cancer chemotherapy. nih.gov

While no direct data for this compound was found, extensive research has been conducted on its close isosteres, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which mimic the purine core structure. nih.govnih.gov One such classical antifolate, N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid , was found to be a highly potent dual inhibitor of both human TS and human DHFR, with IC₅₀ values of 40 nM and 20 nM, respectively. nih.govdrugbank.com A related pyrrolo[2,3-d]pyrimidine analog also showed potent dual inhibition. nih.gov This highlights the suitability of the 2-amino-purine-like scaffold for targeting the folate pathway. nih.govnih.gov

Table 3: Dual TS and DHFR Inhibition by Purine Isosteres

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | Human TS | 40 | nih.govdrugbank.com |

| Human DHFR | 20 | ||

| N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid | Human TS | 90 | nih.gov |

| Human DHFR | 420 |

Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent and difficult to target. nih.govresearchgate.net The development of direct inhibitors for this oncogene is a major goal in cancer therapy. nih.gov

Recent studies have successfully designed and synthesized novel purine analogs as inhibitors of the KRAS G12D mutation. nih.govresearchgate.net In this research, a lead compound, PU1-1 , was developed based on a purine scaffold. nih.govresearchgate.netnih.gov PU1-1 demonstrated potent anticancer activity against cell lines harboring the KRAS G12D mutation, with an IC₅₀ of 4.4 µM, and effectively impeded their growth. nih.govnih.gov Further studies showed that PU1-1 induces programmed cell death in KRAS G12D-mutated cells and reduces the levels of active, GTP-bound KRAS and its downstream signaling proteins. nih.govresearchgate.net These findings validate the purine core as a promising starting point for developing targeted therapies against this challenging oncogene. nih.govresearchgate.net

Table 4: KRAS G12D Inhibition by a Purine-Based Derivative

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| PU1-1 | KRAS G12D Mutant Cells | 4.4 | nih.gov |

DNA and RNA Metabolism Interference

This compound, as a purine derivative, belongs to a class of compounds with significant potential to interfere with nucleic acid metabolism. Purine analogs can exert biological effects by mimicking endogenous purines like adenine (B156593) and guanine, which are fundamental components of DNA and RNA. solubilityofthings.com The structural similarity allows them to be recognized by enzymes involved in nucleotide synthesis and polymerization. For instance, related purine nucleoside analogs are known to possess antitumor activity, which is partly attributed to the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

N2,N2-Dimethylguanosine, a methylated nucleoside found in RNA, illustrates how such modifications can impact nucleic acid processes; it is known to impede the synthesis of complementary DNA (cDNA) by reverse transcriptase. medchemexpress.com Other related compounds, such as 2-fluoro-N,N-dimethyl-7H-purin-6-amine, have been suggested to inhibit the growth of certain cancer cells by interfering with their DNA replication and metabolism. smolecule.com The mechanism of action for some purine derivatives involves their incorporation into viral DNA, thereby disrupting viral replication. smolecule.com

The interference with DNA metabolism can also occur through interactions with key enzymes. For example, the related compound N,9-Dimethyl-9H-purin-2-amine has been shown to interact with topoisomerases, enzymes essential for managing DNA topology during replication and transcription, suggesting that its inhibition could be a strategy for managing proliferative diseases. smolecule.com The formation of adducts at various positions on the purine ring, particularly at the N7 and C8 positions of guanine, can lead to the destabilization of the glycosidic bond, resulting in depurination and the formation of an apurinic site, which disrupts the DNA template. nih.gov

Receptor Binding and Modulation

Purine derivatives are well-established modulators of adenosine (B11128) receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes. These receptors are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. d-nb.info The specific substitutions on the purine scaffold are critical in determining the affinity and selectivity for these receptor subtypes.

Research on various substituted purines demonstrates a wide range of activities. For example, introducing bulky substituents at the N6 position of an adenine derivative can significantly increase binding affinity at the human A1 and A3 adenosine receptors. d-nb.info Conversely, a chlorine atom at the 2-position often enhances interaction with the A2A subtype. d-nb.infomdpi.com Studies on 2,6,9-trisubstituted adenines have shown that this scaffold is a useful template for developing AR antagonists with distinct selectivity profiles. d-nb.info Similarly, 2-aryl-6-morpholino purine derivatives have been identified as potent antagonists for A1 and A3 receptors, as well as dual antagonists for A1/A2A, A1/A2B, and A1/A3 receptors. mdpi.com

While agonists typically activate the receptor, leading to a cellular response, antagonists block the receptor and prevent its activation by endogenous ligands like adenosine. Some N6-dimethyl analogues have been shown to maintain moderate binding affinity for the A3 adenosine receptor. acs.org Furthermore, a series of 4′-selenoadenosine-5′-N,N-dimethyluronamide derivatives were developed where the addition of a second N-methyl group to the 5′-uronamide successfully converted selective A3AR agonists into selective antagonists. researchgate.net This highlights the subtle structural modifications that can switch a compound's activity from agonism to antagonism.

Cellular and Molecular Responses

Induction of Apoptosis in Malignant Cells

The induction of apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents to eliminate malignant cells. mdpi.comd-nb.info Purine derivatives are recognized for their potential to trigger this process. rsc.orgsolubilityofthings.com A key target in cancer therapy is Nek2 (NIMA-related kinase 2), a protein kinase that is frequently overexpressed in human cancers. oncotarget.com The suppression of Nek2 can inhibit tumor cell growth and promote apoptosis. oncotarget.com

Research into purine-based compounds has identified inhibitors of Nek2. oncotarget.com For instance, the related isomer N,9-Dimethyl-9H-purin-2-amine has been identified as an inhibitor of kinases involved in cell cycle regulation, including Nek2. smolecule.com The inhibition of such crucial enzymes suggests a potential pathway for inducing apoptosis in cancer cells. oncotarget.comsmolecule.com While direct studies on this compound are not extensively detailed, the activity of its close analogues suggests it may share the potential to interact with biological targets that regulate apoptosis. The general class of purine derivatives has been studied for anticancer properties, often linked to their ability to interfere with cellular processes and induce cell death. ontosight.aismolecule.com

Cell Cycle Regulation Perturbations

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. nih.govmicrobialcell.com Nek2 is a cell cycle-dependent serine/threonine protein kinase that plays a critical role in regulating the separation of centrosomes at the beginning of mitosis. oncotarget.com The inhibition of Nek2 by small molecules, therefore, presents a therapeutic strategy for cancer by disrupting the cell cycle. oncotarget.com

Studies on purine derivatives have demonstrated their potential as kinase inhibitors that can perturb cell cycle progression. smolecule.comcymitquimica.com The compound N,9-Dimethyl-9H-purin-2-amine, an isomer of the subject compound, inhibits Nek2, which can affect processes like centrosome separation. smolecule.com This makes it a candidate for investigation in cancer therapeutics. smolecule.com The ability of certain cytotoxic compounds to induce apoptosis is directly linked to their capacity to cause cell cycle arrest. revvity.com Given that purine derivatives are known to function as cell cycle inhibitors, it is plausible that this compound could exhibit similar activities. sigmaaldrich.com

Spectrum of Pharmacological Potential

Antimicrobial Activities

Purine derivatives have been evaluated for a wide range of antimicrobial activities, demonstrating their versatility as a scaffold for developing new therapeutic agents. researchgate.netrsc.org

Antitubercular Agents and Mycobacterium tuberculosis Inhibition

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. mdpi.com Phenotypic screening of purine derivative libraries has identified 7H-purines as a potent new class of antitubercular agents. cuni.cz These compounds have been found to act by inhibiting DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme for the biosynthesis of the mycobacterial cell wall. cuni.cz

A study focused on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines demonstrated strong in vitro activity against Mycobacterium tuberculosis H37Rv and several drug-resistant clinical isolates. Optimized analogues, including those with a 6-amino substitution, showed high potency. cuni.cz These compounds were also found to have limited toxicity against mammalian cell lines and high stability in plasma. cuni.cz A significant finding was that these 7H-purines were inactive against a range of other Gram-positive and Gram-negative bacteria, suggesting a specific mechanism of action targeting mycobacteria. cuni.cz

| Compound | Substitution at Position 2 | Substitution at Position 6 | MIC (μM) |

|---|---|---|---|

| Analog 1 | Morpholino | Oxo | 4 |

| Analog 2 (56) | Morpholino | Amino | 1 |

| Analog 3 (64) | Morpholino | Ethylamino | 1 |

Antiviral Properties

The structural similarity of purines to the building blocks of nucleic acids makes them promising candidates for antiviral drug development. ontosight.aismolecule.com Research indicates that purine derivatives have been explored for their potential antiviral activity against a variety of viruses. ontosight.aiontosight.ai This activity can stem from their ability to interfere with viral replication, either by inhibiting viral enzymes or by interacting with host cell proteins involved in the viral life cycle. ontosight.ai While the general class of purine compounds is recognized for this potential, specific antiviral evaluations of this compound are not extensively documented in the reviewed literature. solubilityofthings.comontosight.aismolecule.comontosight.ai

Antibacterial and Antifungal Evaluations

Beyond their specific action against mycobacteria, purine derivatives have been assessed for broader antibacterial and antifungal activities. rsc.org However, in the case of the potent antitubercular 7H-purines studied, there was a notable lack of activity against a panel of other bacteria, which points to a high degree of target specificity. cuni.cz

In terms of antifungal potential, some purine derivatives have shown inhibitory effects. For instance, certain synthesized purine compounds have been evaluated against fungal strains like Aspergillus niger, Aspergillus oryzae, Candida albicans, and Penicillium chrysogenum, showing notable minimum inhibitory concentration (MIC) values. rsc.org This suggests that while some purine scaffolds are highly specific in their antimicrobial action, others may possess a broader spectrum of activity.

Anticancer Research Applications

There is a significant body of research on the anticancer properties of purine derivatives in general. smolecule.commdpi.comarabjchem.orgresearchgate.net Many of these compounds are investigated for their ability to act as kinase inhibitors or to induce apoptosis in cancer cells. smolecule.comresearchgate.net For instance, derivatives of purine have been developed as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation, such as Nek2. smolecule.comnih.gov The inhibition of these kinases can disrupt cancer cell proliferation and survival. smolecule.comnih.gov

Table 1: Research on Anticancer Applications of Related Purine Derivatives

| Compound Name | Therapeutic Target/Mechanism | Reference |

|---|---|---|

| N,9-Dimethyl-9H-purin-2-amine | Kinase inhibitor (e.g., Nek2), Topoisomerase inhibitor | smolecule.com |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | Selective Nek2 inhibitor over CDK2 | nih.gov |

Anti-inflammatory Effects

Purine derivatives are known to be involved in inflammatory processes, often through their interaction with purinergic receptors. ontosight.ai The modification of the purine structure can lead to compounds with significant anti-inflammatory activity. core.ac.uk For example, certain 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have demonstrated anti-inflammatory effects, potentially by reducing levels of tumor necrosis factor-alpha (TNF-α). core.ac.uk

Despite the known anti-inflammatory potential within the broader class of purine compounds, specific research focused on the anti-inflammatory effects of This compound is not available in the reviewed scientific literature. Therefore, its specific impact on inflammatory pathways, cytokine production, or enzyme activity related to inflammation has not been documented.

Other Potential Therapeutic Areas (e.g., Neurological Disorders, Alzheimer's)

The purine scaffold is a key feature in molecules that interact with targets in the central nervous system, and some derivatives are explored for their potential in treating neurological disorders. ontosight.ainih.gov For example, the inhibition of certain enzymes by purine-like structures is a strategy being investigated for diseases like Alzheimer's. mdpi.com The development of ligands for detecting beta-amyloid plaques, a hallmark of Alzheimer's disease, has also involved N,N-dimethylamino functional groups on different molecular backbones. nih.gov

A comprehensive search of the available literature did not yield specific studies on the application of This compound in the context of neurological disorders, including Alzheimer's disease. While related purine structures are of interest in this field, the potential of this compound as a therapeutic agent for such conditions remains unexplored in the public domain.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies of N,n Dimethyl 7h Purin 2 Amine Derivatives

Elucidation of Key Structural Motifs for Bioactivity

The biological profile of purine (B94841) derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. nih.govacs.org SAR studies have identified several key motifs that are crucial for the bioactivity of N,N-dimethyl-7H-purin-2-amine analogs.

Substituents on the purine ring are fundamental to the molecule's interaction with biological targets. The development of new methods for metal-mediated coupling reactions has significantly broadened the range of accessible arylpurine derivatives, allowing for extensive exploration of the SAR. researchgate.net For instance, coupling reactions that form C-C bonds can be catalyzed at the C2, C6, and C8 positions, while copper-mediated N-arylations can occur at the N7 and N9 positions. researchgate.net Studies on various purine derivatives have shown that certain structural features are associated with increased activity against pathogenic organisms like Plasmodium falciparum. nih.gov The strategic placement of different functional groups can lead to compounds with enhanced potency and specificity. nih.gov

The dimethylamino group plays a significant role in the biological activity and selectivity of these compounds. In studies of related kinase inhibitors, the N,N-dimethylamino group has been shown to be crucial for achieving selectivity between different kinases. nih.gov For example, in a series of aminopyridine inhibitors designed to target Nek2, the N,N-dimethylamino group was found to superimpose well with the basic center of a piperidine (B6355638) ring in a related compound. nih.gov This specific positioning is hypothesized to be critical for high selectivity against other kinases like Plk1 by causing a steric clash with key residues in the ATP-binding pocket. nih.gov This suggests that the dimethylamino moiety in this compound derivatives is likely a key determinant for target selectivity.

Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule. While specific data on fluorination at the C-2 position of this compound is not extensively detailed in the provided context, general principles of SAR suggest that such modifications can have a profound impact. In studies of other heterocyclic compounds, the presence of halogen atoms has been shown to influence antiproliferative activity. researchgate.net For purine derivatives, halogenation, particularly at the C2, C6, and C8 positions, is a key chemical modification used to create diverse analogs for biological screening. rsc.org The introduction of a halogen can alter the molecule's binding affinity and selectivity for its target protein.

Modifications at various positions on the purine ring have been shown to be critical for activity and selectivity.

N-6 Position: The substituent at the C-6 position is crucial for activity. In a study targeting the Nek2 kinase, deletion of the 6-substituent completely abrogated activity against both Nek2 and CDK2. ljmu.ac.uk Introducing specific groups at this position, such as a 6-cyclohexylmethoxy group or an (E)-dialkylaminovinyl substituent, was found to be a key strategy for achieving selectivity for Nek2 over CDK2. ljmu.ac.uk Furthermore, research on 2,6,9-trisubstituted purines has indicated that an arylpiperazinyl system at position 6 is beneficial for cytotoxic activity against cancer cell lines. semanticscholar.org

N-7 and N-9 Positions: Alkylation at the N7 and N9 positions of the purine ring is a common modification. beilstein-journals.org Direct alkylation often leads to a mixture of N7 and N9 isomers. nih.gov While N9-substituted purines are more common, N7-substituted derivatives also exhibit interesting biological activities, including cytotoxic and antiviral effects. nih.gov The modification at position 9 does not necessarily lead to a loss of cytotoxic activity, suggesting that this position can be used to introduce groups to improve properties like solubility. nih.gov

C-8 Position: The C-8 position is another key site for modification. The synthesis of 8-substituted triazolo[5,1-b]purines has been developed as a method to create novel derivatives. researchgate.net In a study on 6,8,9-trisubstituted purine analogs, the introduction of a phenyl group at the C-8 position was a key design element for compounds evaluated against human cancer cells. nih.gov

Rationalization of Selectivity and Potency

A primary goal of SAR studies is to understand the structural basis for a compound's selectivity and potency, which is crucial for developing targeted therapies with minimal off-target effects.

Achieving selectivity between closely related protein kinases, such as NIMA-related kinase 2 (Nek2) and cyclin-dependent kinase 2 (CDK2), is a significant challenge in drug discovery. Both are ATP-competitive inhibitors, but structural differences in their ATP-binding pockets can be exploited. ljmu.ac.uk

SAR studies have demonstrated that judicious modification of substituents on the purine ring can achieve discrimination between Nek2 and CDK2. ljmu.ac.uk Specifically, modifications of the 6-alkoxy and 2-arylamino substituents were explored. ljmu.ac.uk While many 6-cyclohexylmethoxy-2-arylaminopurines showed limited selectivity, the introduction of a carboxamide on the 2-arylamino ring in 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide resulted in over 10-fold selectivity for Nek2 over CDK2. ljmu.ac.uk

Furthermore, a series of compounds featuring an (E)-dialkylaminovinyl substituent at the C-6 position all demonstrated selectivity for Nek2. ljmu.ac.uk For example, (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine showed 10-fold selectivity for Nek2. ljmu.ac.uk Structural biology studies revealed that these compounds could achieve selectivity by binding to different conformational states of the kinase, with one compound being the first reported inhibitor of Nek2 in the DFG-in conformation. ljmu.ac.uk

Table 1: Selectivity of Purine Derivatives for Nek2 vs. CDK2

| Compound Name | CDK2 IC50 (µM) | Nek2 IC50 (µM) | Selectivity (CDK2/Nek2) |

|---|---|---|---|

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 7.0 | 0.62 | >11.2 |

This data illustrates how targeted substitutions on the purine scaffold can effectively modulate the selectivity profile of the inhibitors.

Factors Enhancing Efficacy Against Pathogens

The efficacy of purine derivatives against pathogens is significantly influenced by the nature and position of substituents on the purine ring. For analogues of this compound, specific structural modifications have been shown to modulate their antiviral and antimicrobial properties.

Key research findings indicate that substitutions at various positions of the purine ring can dramatically alter the biological activity. For instance, in a series of purine nucleotide analogues, the introduction of specific functional groups can enhance antiviral activity. While direct studies on this compound are limited, data from related purine derivatives show that modifications at the C2, C6, and N9 positions are pivotal.

For example, the introduction of a chlorine atom at the 2-position and an isopropyl group at the 9-position of a related N,N-dimethylpurinamine derivative results in a compound with defined structural characteristics that can influence its interaction with biological targets. The nature of the substituent at the 2-position, whether it is an amino group (as in the parent compound), a chlorine, or another group, directly impacts the electronic distribution and hydrogen-bonding capabilities of the molecule, which are crucial for pathogen inhibition.

Interactive Data Table: Substituent Effects on a Related Purine Derivative

| Substituent Position | Substituent | Observed Interaction | Potential Impact on Efficacy |

| C2 | Chlorine | Weak C-H...Cl interactions | Alters electronic properties, may enhance binding affinity |

| N6 | Dimethylamino | Steric hindrance, no direct H-bonding | Influences solubility and conformational flexibility |

| N9 | Isopropyl | Hydrophobic interactions | Can improve membrane permeability and target engagement |

Conformational Analysis and Ligand-Target Interactions

The three-dimensional structure of this compound derivatives and their non-covalent interactions with biological targets are fundamental to their mechanism of action. Techniques such as X-ray crystallography provide detailed atomic-level views of these interactions.

X-Ray Crystallography and Co-crystal Structure Analysis

While a specific crystal structure for this compound was not found in the reviewed literature, the crystallographic analysis of a closely related derivative, 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, offers valuable insights. nih.gov The crystal structure of this analogue reveals that the purine core, consisting of fused imidazole (B134444) and pyrimidine (B1678525) rings, is essentially planar. nih.gov This planarity is a common feature of purine derivatives and is crucial for intercalating into DNA or binding to the active sites of enzymes.

In the crystal lattice of this related compound, the molecules are linked by weak C—H⋯N interactions, forming chains. nih.gov This observation suggests that the nitrogen atoms in the purine ring of this compound are also likely to act as hydrogen bond acceptors.

Table of Crystallographic Data for 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄ClN₅ |

| Molecular Weight | 239.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0483 (3) |

| b (Å) | 8.7689 (2) |

| c (Å) | 11.5538 (3) |

| β (°) | 109.965 (3) |

| Volume (ų) | 1147.30 (5) |

Hydrogen Bonding Networks and Hydrophobic Interactions

The biological activity of this compound derivatives is critically dependent on their ability to form hydrogen bonds and engage in hydrophobic interactions with their targets. The purine scaffold provides multiple sites for hydrogen bonding, with the ring nitrogens typically acting as acceptors. The N-H group at the 7-position can act as a hydrogen bond donor.

The dimethylamino group at the 2-position, due to the absence of a hydrogen atom, cannot act as a hydrogen bond donor but can influence the electronic properties of the purine ring and participate in van der Waals interactions. The methyl groups themselves can engage in hydrophobic interactions, which are crucial for binding to hydrophobic pockets within target proteins.

Computational Chemistry and Molecular Modeling of N,n Dimethyl 7h Purin 2 Amine

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the intrinsic properties of N,N-dimethyl-7H-purin-2-amine at the atomic level. These calculations provide a theoretical framework for understanding its structure, stability, and chemical behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For purine (B94841) derivatives, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation.

Following geometry optimization, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and spectroscopic characteristics. Natural Bond Orbital (NBO) analysis is also frequently performed to understand intramolecular charge transfer, electron density delocalization, and hyperconjugative interactions within the molecule. researchgate.netrsc.org

| NBO Charges | The distribution of electron charge on each atom in the molecule. | Helps in identifying electron-rich and electron-poor regions, which are key to reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. rsc.org

For this compound, the MEP map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are expected to be located around the nitrogen atoms of the purine ring and the exocyclic amine group due to their lone pairs of electrons. researchgate.net These sites act as Lewis bases. researchgate.net

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms attached to the purine ring and the methyl groups. rsc.org

Zero Potential (Green): Neutral regions of the molecule. rsc.org

This analysis helps in understanding non-covalent interactions, particularly hydrogen bonding, which is crucial for ligand-receptor binding. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The interaction and energy difference between these two orbitals are key determinants of a molecule's behavior in chemical reactions. wikipedia.org

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. rsc.org The regions of the molecule where the HOMO is concentrated are the most likely sites for electrophilic attack. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich purine ring system and the dimethylamino group.

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. rsc.org The parts of the molecule where the LUMO is distributed indicate the probable sites for nucleophilic attack. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.orgajchem-a.com

Table 2: Frontier Molecular Orbital Parameters and Their Chemical Significance

| Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron (electrophilicity). |

| ΔE (ELUMO - EHOMO) | The energy gap between the LUMO and HOMO. | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. rsc.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

Molecular docking simulations are used to predict the binding affinity between this compound and various biological targets, such as enzymes or receptors. The simulation places the ligand into the binding site of the protein and calculates a "docking score," which is an estimation of the binding free energy (ΔG), typically expressed in kcal/mol. lew.ro A more negative score indicates a stronger and more favorable binding interaction. nih.gov

Purine analogs are known to interact with a wide range of biological targets, including kinases and cyclooxygenase (COX) enzymes. rsc.orgresearchgate.net Docking studies for this compound would involve preparing the 3D structures of the ligand and target proteins (e.g., from the Protein Data Bank) and using software like AutoDock Vina to perform the simulation. nih.gov

Table 3: Example Predicted Binding Affinities for this compound with Potential Biological Targets

| Target Protein (PDB ID) | Protein Class | Predicted Binding Affinity (kcal/mol) | Potential Biological Relevance |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) (5IKT) | Enzyme (Oxidoreductase) | -8.5 to -9.5 | Anti-inflammatory activity rsc.orgresearchgate.net |

| EGFR Tyrosine Kinase (4ZAU) | Enzyme (Kinase) | -9.0 to -10.0 | Anti-proliferative/Anticancer activity nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Enzyme (Kinase) | -7.5 to -8.8 | Cell cycle regulation, anticancer activity |

Note: The binding affinity values presented are hypothetical examples based on typical scores for similar purine derivatives and are for illustrative purposes.

Ligand-Protein Interaction Profiling

Beyond predicting binding affinity, it is crucial to analyze the specific non-covalent interactions that stabilize the ligand-protein complex. After a docking simulation, visualization tools like Discovery Studio, PyMOL, or the Protein-Ligand Interaction Profiler (PLIP) web server are used to profile these interactions. nih.govnih.govnih.gov

The interaction profile reveals how this compound fits within the protein's binding pocket and identifies the key amino acid residues involved in the interaction. Understanding these specific contacts is vital for structure-based drug design and optimizing ligand potency and selectivity.

Table 4: Common Ligand-Protein Interactions for this compound

| Interaction Type | Description | Potential Interacting Groups on the Ligand |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Purine ring nitrogens, exocyclic amine nitrogen. |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | The purine ring system and the methyl groups. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The purine's bicyclic aromatic ring. |

| Pi-Cation Interactions | An interaction between a cation and the face of an electron-rich pi system. | The purine's aromatic ring interacting with positively charged amino acid residues (e.g., Lys, Arg). |

In Silico ADMET Prediction and Pharmacokinetic Modeling

Drug-Likeness and Lead Optimization from Computational Descriptors

In the contemporary drug discovery landscape, the early assessment of a compound's potential to be developed into a successful drug is paramount. This evaluation, often termed "drug-likeness," is heavily influenced by the physicochemical properties of a molecule, which can be reliably predicted using computational methods. These descriptors not only forecast a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), but also guide the process of lead optimization. For this compound, an analysis of its key computational descriptors provides valuable insights into its drug-like properties and informs strategies for its further development.

The molecular properties of this compound have been calculated using computational tools to assess its potential as a drug candidate. These properties are evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five, Ghose's Filter, and Veber's Rule.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N5 |

| Molecular Weight | 163.18 g/mol |

| LogP (octanol-water partition coefficient) | 0.56 |

| Topological Polar Surface Area (TPSA) | 67.89 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

| Molar Refractivity | 45.45 |

Assessment against Drug-Likeness Rules

Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a drug candidate. drugbank.comwikipedia.orgtiu.edu.iq An orally active drug generally should not violate more than one of the following criteria: a molecular mass less than 500 daltons, an octanol-water partition coefficient (logP) not greater than five, no more than five hydrogen bond donors, and no more than ten hydrogen bond acceptors. drugbank.comwikipedia.orgtiu.edu.iq this compound adheres to all of these rules, suggesting a high probability of good oral bioavailability.

Ghose's Filter provides a more refined set of criteria for drug-likeness, defining a qualifying range for several physicochemical properties. mdpi.comdeepmedchem.comtandfonline.com These include a molecular weight between 160 and 480 g/mol , a logP between -0.4 and 5.6, a molar refractivity between 40 and 130, and a total number of atoms between 20 and 70. mdpi.comdeepmedchem.comtandfonline.com While the molecular weight of this compound (163.18 g/mol ) is at the lower boundary of this range, it falls within all other parameters, indicating a favorable drug-like profile according to this filter.

Veber's Rule focuses on molecular flexibility and polar surface area as key determinants of oral bioavailability. researchgate.netresearchgate.netwisdomlib.org To have a high probability of being orally active, a compound should have 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of 140 Ų or less. researchgate.netresearchgate.netwisdomlib.org With only one rotatable bond and a TPSA of 67.89 Ų, this compound comfortably meets these criteria, further supporting its potential for good oral absorption.

| Guideline | Parameter | Value for this compound | Compliance |

|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight < 500 g/mol | 163.18 | Yes |

| LogP ≤ 5 | 0.56 | Yes | |

| Hydrogen Bond Donors ≤ 5 | 1 | Yes | |

| Hydrogen Bond Acceptors ≤ 10 | 4 | Yes | |

| Ghose's Filter | 160 ≤ Molecular Weight ≤ 480 g/mol | 163.18 | Yes |

| -0.4 ≤ LogP ≤ 5.6 | 0.56 | Yes | |

| 40 ≤ Molar Refractivity ≤ 130 | 45.45 | Yes | |

| Veber's Rule | Rotatable Bonds ≤ 10 | 1 | Yes |

| TPSA ≤ 140 Ų | 67.89 | Yes |

Implications for Lead Optimization

The favorable drug-likeness profile of this compound makes it an attractive starting point for lead optimization. The goal of lead optimization is to enhance the potency and selectivity of a compound while maintaining or improving its ADME properties. The computational descriptors for this compound provide a solid foundation for this process.

Given its low molecular weight and lipophilicity, there is considerable scope for chemical modifications to improve its biological activity without violating the key drug-likeness rules. For instance, the addition of functional groups to enhance binding affinity with a biological target is a common strategy in lead optimization. The low number of rotatable bonds suggests that the molecule is relatively rigid, which can be advantageous for binding to a target protein as there is a smaller entropic penalty upon binding.

The topological polar surface area is a critical parameter to monitor during lead optimization. While the current TPSA of 67.89 Ų is well within the desirable range for oral bioavailability, significant increases could negatively impact cell permeability. Therefore, any chemical modifications should be carefully considered to maintain a balance between improved potency and acceptable TPSA.

Preclinical Research and Evaluation of N,n Dimethyl 7h Purin 2 Amine and Analogs

In Vitro Pharmacological Profiling

The initial stage of evaluation occurs in a controlled laboratory setting, using cell cultures and isolated enzymes to determine the compound's biological effects at a molecular and cellular level.

Cell-based assays are fundamental for determining the potential therapeutic utility of a compound. nih.gov These assays utilize lines of cultured cells, which can be derived from healthy tissue, tumors, or be genetically engineered to model a specific disease state. The primary goals are to measure the compound's efficacy (its ability to produce a desired biological effect) and its selectivity (its ability to target specific cells, such as cancerous cells, while sparing healthy ones).

Commonly employed methods include:

Viability and Cytotoxicity Assays: Techniques like the MTT or LDH release assays are used to quantify the effect of the compound on cell survival and proliferation. nih.gov A potent compound would ideally show high cytotoxicity towards disease-relevant cells (e.g., cancer cells) at low concentrations.

Migration and Invasion Assays: For potential anticancer agents, assays that measure a compound's ability to inhibit cancer cell migration and invasion are crucial for evaluating its potential to prevent metastasis. nih.gov

Reporter Gene Assays: These assays can be used to determine if the compound affects specific cellular signaling pathways by measuring the activity of a "reporter" protein.

For purine (B94841) analogs, such as the related 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione, studies have demonstrated a lack of cytotoxic activity in vitro, which is a key component of their safety profile. nih.govresearchgate.net

Table 1: Representative Cell-Based Assays for Pharmacological Profiling

| Assay Type | Purpose | Example Method | Endpoint Measured |

|---|---|---|---|

| Cell Viability | To determine the effect of the compound on cell proliferation and survival. | MTT Assay | Colorimetric change indicating metabolic activity. nih.gov |

| Cytotoxicity | To measure the ability of the compound to kill cells. | LDH Release Assay | Enzyme activity released from damaged cells. nih.gov |

| Cell Migration | To assess the compound's potential to inhibit cancer cell movement. | Wound Healing Assay | Rate of closure of a "scratch" in a cell monolayer. nih.gov |

| Pathway Analysis | To identify the cellular pathways modulated by the compound. | Luciferase Reporter Assay | Light emission resulting from gene expression changes. |

Once a compound demonstrates efficacy in cell-based assays, enzyme kinetic studies are performed to elucidate its mechanism of action. These studies investigate how the compound interacts with its specific molecular target, often an enzyme. By understanding this interaction, researchers can optimize the compound's structure to improve its potency and selectivity. For many purine analogs, the primary targets are protein kinases or phosphodiesterases (PDEs), enzymes that play critical roles in cell signaling. researchgate.net For instance, theophylline, a related purine, is known to inhibit PDE3 and PDE4. researchgate.net

Key parameters determined in these studies include:

Inhibition Constant (Kᵢ): A measure of the compound's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

Mode of Inhibition: Determines whether the compound competes with the enzyme's natural substrate (competitive inhibition), binds to a different site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition).

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, the compound is advanced to in vivo testing using animal models. These studies are designed to assess whether the compound's activity observed in cell cultures translates to a therapeutic effect in a living organism.

Xenograft models are a cornerstone of preclinical cancer research. nih.gov These models involve transplanting human cancer cells or patient-derived tumor tissue into immunodeficient mice. nih.govnih.gov The mice then develop tumors that can be used to test the efficacy of potential anticancer drugs.

Researchers monitor several outcomes in these models:

Tumor Growth Inhibition (TGI): The primary endpoint is often the reduction in tumor volume or weight in treated animals compared to a control group. frontiersin.org

For example, studies on the anti-oxMIF antibody ON203 in a prostate cancer xenograft model demonstrated its ability to reduce tumor cell proliferation and angiogenesis.

Table 2: Typical Data from a Xenograft Efficacy Study

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1200 | 0% |

| Compound X (Analog) | 550 | 54% |

| Positive Control | 400 | 67% |

Note: This table contains illustrative data.

If a compound shows potential antimicrobial or antiviral activity in vitro, its efficacy is tested in relevant animal infection models. These models involve infecting animals with a specific pathogen (bacterium, virus, or fungus) and then administering the test compound to determine its ability to clear the infection or reduce the pathogen load. Purine derivatives have been investigated for antiviral activity in the past.

Toxicological Assessment

A crucial component of preclinical research is the toxicological assessment, which aims to identify potential adverse effects of the compound. These studies are conducted both in vitro and in vivo. In vitro tests may assess for mutagenicity or genotoxicity. nih.govresearchgate.net In vivo studies in animals, often rodents, are performed to determine the compound's acute toxicity and to identify any target organs for toxicity after repeated administration. For example, a subacute study on N,N-dimethylaniline in rats identified the spleen as a target organ, with splenomegaly observed at all dose levels.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental tools in preclinical drug development, designed to assess the potential of a chemical compound to cause cell damage or death. These assays are typically performed on cultured cells, providing an early indication of a compound's toxicity profile. Various methods exist to measure cytotoxicity, each focusing on a different aspect of cell health, such as membrane integrity, metabolic activity, or DNA content.

Commonly employed techniques include dye exclusion assays (e.g., trypan blue), where viable cells with intact membranes exclude the dye, and colorimetric assays like the MTT assay, which measures the metabolic activity of cells. researchgate.net The results of these assays are often expressed as an IC50 value, which represents the concentration of a compound that inhibits a biological or biochemical function, such as cell growth, by 50%.